Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester

Catalog No.
S12583868
CAS No.
1049036-19-2
M.F
C14H10Cl2O3
M. Wt
297.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl est...

CAS Number

1049036-19-2

Product Name

Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester

IUPAC Name

methyl 4-(2,5-dichlorophenoxy)benzoate

Molecular Formula

C14H10Cl2O3

Molecular Weight

297.1 g/mol

InChI

InChI=1S/C14H10Cl2O3/c1-18-14(17)9-2-5-11(6-3-9)19-13-8-10(15)4-7-12(13)16/h2-8H,1H3

InChI Key

CQHAHGISYNYUHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl

Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester is an organic compound with the molecular formula C14H10Cl2O3C_{14}H_{10}Cl_{2}O_{3} and a molecular weight of 297.1 g/mol. This compound is characterized by the presence of a methyl ester group replacing the hydrogen atom in the carboxyl group of benzoic acid, along with a 2,5-dichlorophenoxy substituent on the benzene ring. Its structure can be represented as follows:

IUPAC Name methyl 4 2 5 dichlorophenoxy benzoate\text{IUPAC Name methyl 4 2 5 dichlorophenoxy benzoate}

This compound has garnered attention for its diverse applications across various fields, including chemistry, biology, and industry.

  • Oxidation: The compound can be oxidized to yield 4-(2,5-dichlorophenoxy)benzoic acid.
  • Reduction: Reduction reactions can convert the ester group to an alcohol group.
  • Substitution: The chlorine atoms in the 2,5-dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions .

Research indicates that benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester exhibits potential biological activities. It has been studied for its antimicrobial and antifungal properties, suggesting that it may interfere with microbial metabolic processes. Additionally, it may function as a plant growth regulator by influencing hormonal pathways in plants .

The synthesis of benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester typically involves the esterification of 4-(2,5-dichlorophenoxy)benzoic acid with methanol. This reaction is generally catalyzed by acids such as sulfuric or hydrochloric acid and conducted under reflux conditions to ensure complete conversion to the ester. In industrial settings, continuous flow processes using fixed-bed reactors may be employed for large-scale production .

Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester finds applications in various domains:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential pharmaceutical applications.
  • Industry: It is utilized in formulating pesticides and herbicides due to its plant growth regulatory properties .

Several compounds share structural similarities with benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzoic AcidC7H6O2C_{7}H_{6}O_{2}Simple structure without substituents
Methyl BenzoateC9H10O2C_{9}H_{10}O_{2}Methyl ester of benzoic acid
4-Methylbenzoic AcidC9H10O2C_{9}H_{10}O_{2}Methyl group at para position
2-(4-Methoxycarbonylmethylphenoxymethyl)benzoic AcidC15H16O5C_{15}H_{16}O_{5}Contains a methoxycarbonyl group

Uniqueness

Benzoic acid, 4-(2,5-dichlorophenoxy)-, methyl ester is unique due to its specific substitution pattern (the presence of two chlorine atoms at positions 2 and 5 on the phenyl ring), which enhances its biological activity and application potential compared to simpler derivatives like benzoic acid or methyl benzoate. Its dual functionality as both a pesticide component and a potential pharmaceutical agent underscores its versatility in scientific research and industrial applications .

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

296.0006996 g/mol

Monoisotopic Mass

296.0006996 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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